3-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a base.
Chlorination: The chloro group can be introduced through a chlorination reaction using thionyl chloride or phosphorus pentachloride.
Final Coupling: The final coupling step involves the reaction of the indole derivative with a suitable propanone derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
3-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
5-Methoxyindole-2-carboxylic acid: Another indole derivative with potential biological activities.
Uniqueness
3-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxymethyl and chloro groups, in particular, differentiate it from other indole derivatives and contribute to its unique properties .
Properties
IUPAC Name |
3-chloro-1-[5-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-9-10-2-3-12-11(8-10)5-7-15(12)13(16)4-6-14/h2-3,8H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJIPPUOOOUKHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC2=C(C=C1)N(CC2)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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